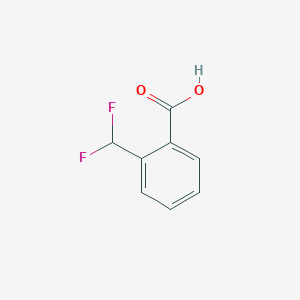

2-(difluoromethyl)benzoic Acid

Descripción general

Descripción

2-(Difluoromethyl)benzoic acid is a compound that can be associated with the broader class of benzoic acid derivatives. These derivatives are characterized by a benzene ring substituted with a carboxylic acid group and various other functional groups. In the case of this compound, the substitution involves a difluoromethyl group. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound due to their high electronegativity and the ability to form strong hydrogen bonds.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as this compound, can be achieved through various methods. One approach is the copper(I)-catalyzed reaction, which involves a tandem reaction process that includes intramolecular C-O bond formation and C-H activation . Another method involves microbial dihydroxylation of benzoic acid, followed by specific oxidative and rearrangement reactions to produce a wide array of functionalized cyclohexanecarboxylic acid derivatives . Although the direct synthesis of this compound is not detailed in the provided papers, these methods offer insights into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

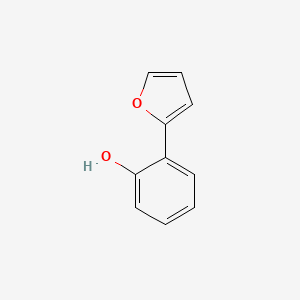

The molecular structure of benzoic acid derivatives can be investigated using spectroscopic methods and density functional theory (DFT) calculations . For instance, the study of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid provides insights into the vibrational wavenumbers, infrared intensities, and Raman activities, which are crucial for understanding the molecular structure . The crystal structure of related compounds, such as 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, reveals information about the spatial arrangement of the molecules, hydrogen bonding, and the relationship between different substituents and the benzene ring .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, including transformations that lead to novel chemical structures and products not previously described . The reactivity of these compounds can be influenced by the presence of substituents, which can either activate or deactivate the benzene ring towards further chemical reactions. The synthesis of perfluoroalkylalkoxy substituted benzoic acid derivatives demonstrates the potential for forming dimers through hydrogen bonding or complexes with bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can enhance the acidity of the carboxylic acid group and affect the compound's solubility and boiling point. The study of perfluoroalkylalkoxy substituted benzoic acid derivatives suggests that these materials can organize into nano-phase separated liquid crystalline structures, indicating unique physical properties . Additionally, the synthesis of 2,4-difluoro benzoic acid and the optimization of reaction conditions using uniform design highlight the importance of understanding the physical and chemical properties for the efficient production of such compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

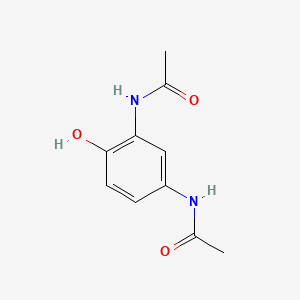

- Derivatives Preparation : A method to generate both benzoyl fluorides and benzoic acids from phenols via oxidative dearomatization has been described, highlighting the flexibility of 2-(difluoromethyl)benzoic acid in chemical synthesis Meixian Yang et al., 2023.

- Nucleophilic Properties : The difluoromethyl group, a key feature in this compound, has been shown to act as a masked nucleophile, facilitating the construction of benzylic linkages, which are significant in medicinal chemistry Jacob B. Geri et al., 2018.

Material Science Applications

- Microencapsulation : The effect of benzoic acid concentration and drying air temperature on the physical characteristics of powders produced by spray drying was studied, using maltodextrin and modified starch as wall materials, suggesting potential applications in food preservation Gerson Reginaldo Marques et al., 2016.

- Detection and Analysis : Polyaniline/Al bismuthate composite nanorods were prepared for effective detection of benzoic acid, indicating applications in quality assurance in pharmaceutical, food, and chemistry industries L. Pei et al., 2020.

Analytical Chemistry

- Rapid Detection Methods : The study on silica gel thin-film microextraction coupled to surface enhanced Raman scattering demonstrated a rapid, convenient, and sensitive method for detecting benzoic acid in carbonated beverages Lemei Cai et al., 2018.

Environmental and Industrial Applications

- Adsorptive Crystallization : Research on adsorptive crystallization of benzoic acid in aerogels from supercritical solutions explored the influence of adsorptive properties on crystallization behavior, with implications for pharmaceutical applications B. Gorle et al., 2010.

Mecanismo De Acción

Target of Action

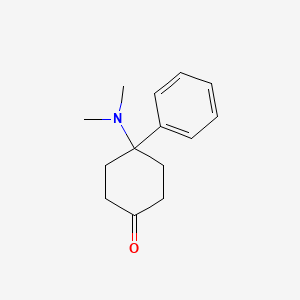

It’s worth noting that benzoic acid derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The properties of benzoic acid derivatives can vary widely depending on their specific chemical structures .

Result of Action

Benzoic acid derivatives can have a wide range of effects, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of 2-(difluoromethyl)benzoic Acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .

Safety and Hazards

Propiedades

IUPAC Name |

2-(difluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCADJZMMYROPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467591 | |

| Record name | 2-(difluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

799814-32-7 | |

| Record name | 2-(difluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 799814-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)